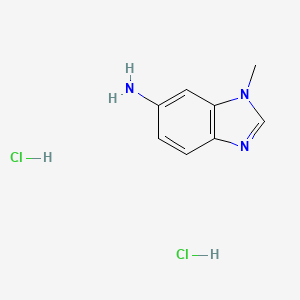![molecular formula C16H17N7O2 B2371804 3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-16-1](/img/structure/B2371804.png)
3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a pyrido[2,3-d]pyrimidin-4(3H)-one group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using techniques such as “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . These methods allow for the creation of complex structures with high yields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,3-triazole ring, for example, is a five-membered ring containing two carbon atoms and three nitrogen atoms . The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom . The pyrido[2,3-d]pyrimidin-4(3H)-one group is a fused ring system containing four nitrogen atoms and multiple carbon atoms .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the 1,2,3-triazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and additions . The piperidine ring can undergo reactions such as N-alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor .
Scientific Research Applications
Materials Science and Organic Electronics
The electron-deficient nature of this compound makes it intriguing for materials science applications:
- Organic Semiconductors : Researchers have synthesized derivatives of this compound to evaluate their electron-transport and hole-blocking properties. These properties are crucial for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices .
Energetic Materials
The compound’s unique structure has implications for energetic materials:
- Solid Composite Propellants : Some derivatives of this compound outperform traditional energetic materials like CL-20, HMX, and RDX in terms of specific impulse. Researchers explore their use in solid rocket propellants .
Synthetic Chemistry
The compound serves as a building block for various synthetic transformations:
- 1,2,4-Oxadiazole Synthesis : By reacting its chlorides with tetrazoles, researchers have synthesized 5-substituted 1,3,4-oxadiazoles. These compounds find applications in medicinal chemistry and beyond .
Cancer Research
The compound’s potential as an anticancer agent has led to studies on its effects in specific cancer cell lines. Researchers evaluate its cytotoxic activity and explore mechanisms of action .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-21-9-13(19-20-21)16(25)22-7-4-11(5-8-22)23-10-18-14-12(15(23)24)3-2-6-17-14/h2-3,6,9-11H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOYAVDTKSCUFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)



![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)

![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2371739.png)

